molecular formula C7H5BrF2S B3289913 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene CAS No. 861931-33-1

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene

Cat. No. B3289913
M. Wt: 239.08 g/mol
InChI Key: NUZORFHPXPUVGQ-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is a chemical compound with the CAS Number: 861931-33-1 . It has a molecular weight of 239.08 and its IUPAC name is (2-bromo-4,6-difluorophenyl)(methyl)sulfane . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is 1S/C7H5BrF2S/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 . This code provides a standard way to encode the molecular structure using text. The InChI key, which is a hashed version of the full InChI, is NUZORFHPXPUVGQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is a liquid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Solvent-Free Synthesis Methods : N-halosulfonamides have been utilized as efficient catalysts for the solvent-free synthesis of triazines, a class of nitrogen-containing heterocycles, from readily available starting materials. This approach highlights the potential for 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene to be used in the development of novel synthesis pathways that are more environmentally friendly due to the absence of solvents (Ghorbani‐Vaghei et al., 2015).

  • Regioflexible Substitution : The work by Schlosser and Heiss (2003) on the regioflexible substitution of 1,3-difluorobenzene, a compound structurally similar to 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene, demonstrates the potential for selective functionalization of aromatic compounds. This can lead to the development of diverse benzoic acids and bromobenzoic acids, suggesting possible applications in creating derivatives of 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene for various organic synthesis applications (Schlosser & Heiss, 2003).

Photodissociation Studies

  • Photodissociation Mechanisms : Research by Borg (2007) on the photodissociation of bromofluorobenzenes, such as bromo-3,5-difluorobenzene, provides insights into the reaction mechanisms under light exposure. Understanding these mechanisms can be crucial for applications in photochemistry and the development of light-responsive materials (Borg, 2007).

Material Science and Polymer Chemistry

  • Polymer Chemistry Applications : The synthesis and application of N-halosulfonamides in polymer chemistry, as demonstrated by Ghorbani‐Vaghei et al. (2011) for the synthesis of 2H-indazolo[2,1-b]phthalazine-triones, highlight the potential use of 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene in the development of new polymers and materials with specific properties (Ghorbani‐Vaghei et al., 2011).

Advanced Organic Materials

  • Advanced Organic Material Synthesis : The use of related brominated and fluorinated compounds in the synthesis of advanced organic materials, such as difluorinated ortho-terphenyls, showcases the potential of 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene in the development of novel organic electronic materials, which could have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices (Sharif et al., 2010).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-bromo-3,5-difluoro-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2S/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZORFHPXPUVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,5-difluoro-2-methylsulfanylbenzene

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dissolve 2-bromo-4,6-difluoroaniline (40 g, 192 mmol) in methyldisulfide (250 mL) and heat to 75° C. under nitrogen. Add isoamyl nitrite (67 mL, 500 mmol) dropwise via an addition funnel trough a reflux condenser (˜1 drop/sec). Large exotherm may occur if addition is too fast. After addition is complete, heat the reaction to 95° C. for 1 hour and cool to room temperature and concentrate in vacuo. Purify dark brown residue via silica gel chromatography eluting with hexanes to yield 30.3 g of 1-bromo-3,5-difluoro-2-methylsulfanyl-benzene (66%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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